![molecular formula C10H8N4OS B2507680 2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile CAS No. 896324-45-1](/img/structure/B2507680.png)
2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile” is a chemical compound with diverse applications in scientific research. It is related to a class of compounds known as 1,3,5-triazine derivatives, which have been investigated for their biological activity .
Synthesis Analysis
The synthesis of related 1,3,5-triazine derivatives has been described in the literature . These compounds can be prepared by conventional methods or using microwave irradiation, which can yield the desired products in less time and with higher purity . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile, also known as 2-(7-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile or 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetonitrile.
Antiviral Research
This compound has shown potential as an antiviral agent, particularly in the inhibition of viral enzymes. Its structure allows it to interact with viral proteins, potentially inhibiting their function and preventing the replication of viruses. This makes it a candidate for further research in the development of antiviral drugs .
Cancer Treatment
Research has indicated that derivatives of this compound may have anticancer properties. The compound can interfere with the proliferation of cancer cells by targeting specific enzymes or pathways critical for cancer cell survival. This makes it a promising candidate for the development of new cancer therapies .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. Enzyme inhibitors are crucial in the treatment of many diseases, including metabolic disorders and infections. By inhibiting specific enzymes, this compound can help regulate biochemical pathways and potentially treat diseases caused by enzyme dysfunction .
Anti-inflammatory Applications
Inflammation is a common underlying factor in many chronic diseases. This compound has shown potential in reducing inflammation by modulating the activity of inflammatory mediators. This makes it a candidate for developing new anti-inflammatory drugs that could be used to treat conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound. It may help protect neurons from damage caused by oxidative stress or other neurotoxic factors. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique chemical properties could be utilized in the development of new materials with specific desired characteristics, such as improved durability or resistance to environmental factors.
Each of these applications highlights the versatility and potential of 2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile in various fields of scientific research. Further studies and clinical trials will be essential to fully understand and harness its capabilities.
Springer WIPO ChemSpider ChemicalBook BenchChem
properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c1-7-2-3-8-12-9(16-5-4-11)13-10(15)14(8)6-7/h2-3,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERLNWMGUZXOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

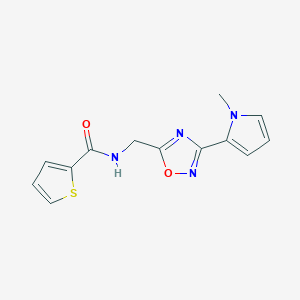
![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)
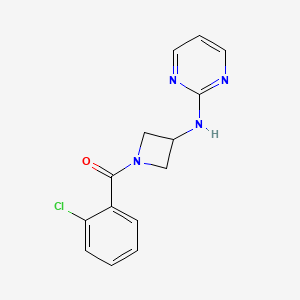
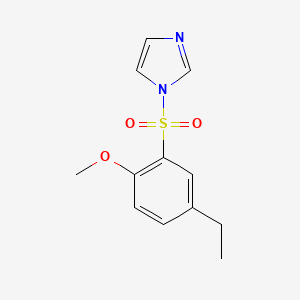
![(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2507604.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2507605.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2507606.png)

![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2507609.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2507612.png)
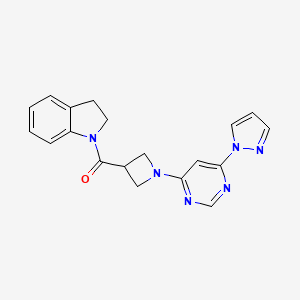
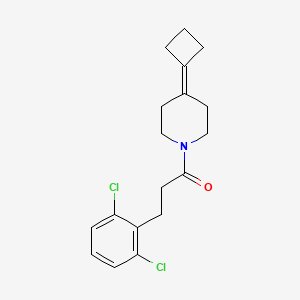
![N-(3-chloro-4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507617.png)
![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)